molecular formula C22H22N6O2S B2983667 N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide CAS No. 1021038-55-0

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2983667
CAS No.: 1021038-55-0
M. Wt: 434.52
InChI Key: GBFILHYWVRMEOI-UHFFFAOYSA-N
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Description

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene sulfonamide core linked to a pyridazinyl and methylpyridinyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 6-methylpyridin-2-amine with a pyridazine derivative, followed by the introduction of the naphthalene-2-sulfonamide group through nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
  • N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide

Uniqueness

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide stands out due to its unique combination of a naphthalene sulfonamide core with pyridazinyl and methylpyridinyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-16-5-4-8-21(25-16)26-22-12-11-20(27-28-22)23-13-14-24-31(29,30)19-10-9-17-6-2-3-7-18(17)15-19/h2-12,15,24H,13-14H2,1H3,(H,23,27)(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFILHYWVRMEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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